Ferric 2-ethylhexanoate
Overview
Description
C24H45FeO6 . It is a coordination complex where iron is in the +3 oxidation state, coordinated to three 2-ethylhexanoate ligands. This compound is typically used as a catalyst in various chemical reactions, particularly in polymerization and organic synthesis .
Mechanism of Action
Target of Action
Ferric 2-ethylhexanoate, also known as 2-ethylhexanoate;iron(3+), primarily targets the body’s iron metabolism system . Iron is an essential element involved in various metabolic processes, including oxygen transport, deoxyribonucleic acid (DNA) synthesis, and energy production . This compound is used to supplement iron in the body, particularly in cases of iron deficiency .
Mode of Action
This compound interacts with its targets by supplying iron to the body. The ferric (Fe 3+) iron is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is stored intracellularly in ferritin and transported into the blood by ferroportin 1 . This interaction results in an increase in the body’s iron levels, which can help alleviate conditions such as iron deficiency anemia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the body’s iron metabolism pathway. Iron is crucial for many metabolic pathways, such as oxygen transport, energy production, and erythropoiesis . This compound helps to increase the body’s iron levels, which can have downstream effects on these pathways. For example, increased iron levels can enhance oxygen transport and energy production, leading to improved overall health .
Pharmacokinetics
Studies on similar compounds, such as ferric carboxymaltose, suggest that systemic exposure to iron increases in a dose-proportional manner with twice-daily dosing
Result of Action
The primary result of this compound’s action is an increase in the body’s iron levels. This can help to alleviate conditions such as iron deficiency anemia . Additionally, increased iron levels can enhance the function of various metabolic pathways, leading to improved overall health .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be affected by factors such as the pH of the environment, the presence of other compounds, and the temperature . .
Biochemical Analysis
Biochemical Properties
Ferric 2-ethylhexanoate plays a role in environmental purification through its photocatalytic activity under visible light. It is involved in the generation of reactive oxygen species that degrade contaminants, including inorganics, bacteria, and large organic molecules such as dyes
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that ferric ions can affect the conductivity of various types of cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that iron compounds can have varying effects at different dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is known that iron compounds can be localized in various subcellular compartments , but specific information on this compound is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric 2-ethylhexanoate can be synthesized by reacting iron(II) ethanolate with 2-ethylhexanoic acid in ethanol. The reaction is carried out in two stages: the first stage excludes oxygen, and the second stage includes oxygen. Both stages exclude water to ensure the stability of the product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting iron(III) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the iron complex, which is then purified and isolated .
Chemical Reactions Analysis
Types of Reactions: Ferric 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other carboxylic acids or phosphines.
Major Products Formed:
Oxidation: Formation of iron(III) oxides or hydroxides.
Reduction: Formation of iron(II) complexes.
Substitution: Formation of new iron(III) complexes with different ligands.
Scientific Research Applications
Ferric 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and stereoselective Diels-Alder reactions.
Biology: Investigated for its potential use in biological systems as a source of iron.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, paints, and as a hardening accelerator for polyester resins.
Comparison with Similar Compounds
- Ferric chloride (FeCl3)
- Ferric fluoride (FeF3)
- Ferric oxide (Fe2O3)
- Ferric nitrate (Fe(NO3)3)
- Ferric citrate (C6H5FeO7)
Comparison: Ferric 2-ethylhexanoate is unique due to its specific coordination environment and the presence of 2-ethylhexanoate ligands, which provide distinct solubility and reactivity properties compared to other ferric compounds. For instance, ferric chloride is highly soluble in water and commonly used in water treatment, while this compound is more soluble in organic solvents and used primarily in organic synthesis .
Properties
IUPAC Name |
2-ethylhexanoate;iron(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUYRVWYCIOFRV-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45FeO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890632 | |
Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7321-53-1, 68187-36-0 | |
Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron, 2-ethylhexanoate tall-oil fatty acids complexes | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron tris(2-ethylhexanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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